2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. The presence of a trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid typically involves the reaction of 2-(trifluoromethyl)benzyl bromide with thiazole-4-carboxylic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to the modulation of biological processes. The compound can inhibit the activity of certain enzymes, disrupt cellular signaling pathways, and induce apoptosis in cancer cells.
Comparison with Similar Compounds
- 2-(Trifluoromethyl)benzoic Acid
- 2-Phenylthiazole-4-carboxylic Acid
- 2-(Trifluoromethyl)pyridine-4-carboxylic Acid
Comparison: 2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid stands out due to the presence of both the trifluoromethyl group and the thiazole ring, which confer unique chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, higher biological activity, and greater potential for therapeutic applications.
Properties
Molecular Formula |
C12H8F3NO2S |
---|---|
Molecular Weight |
287.26 g/mol |
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H8F3NO2S/c13-12(14,15)8-4-2-1-3-7(8)5-10-16-9(6-19-10)11(17)18/h1-4,6H,5H2,(H,17,18) |
InChI Key |
LHBDULHMIAHQSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=CS2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.